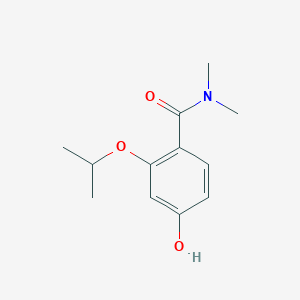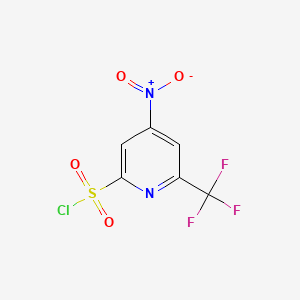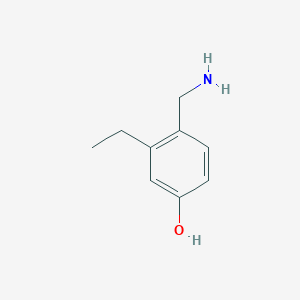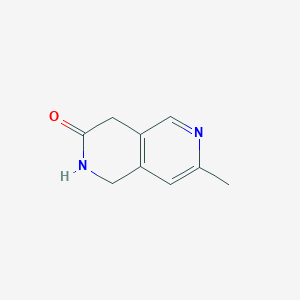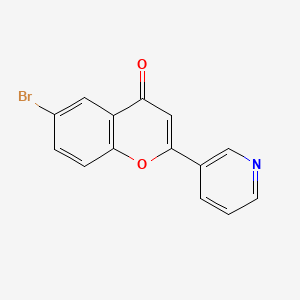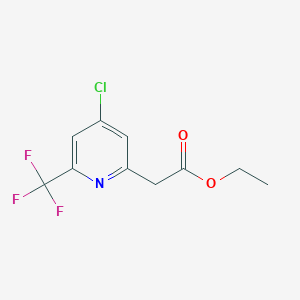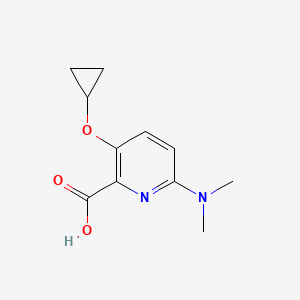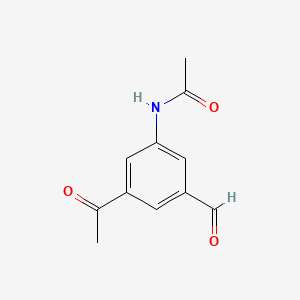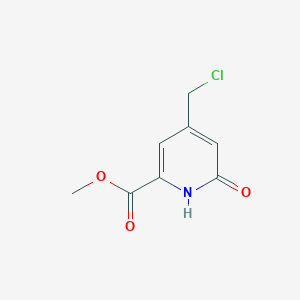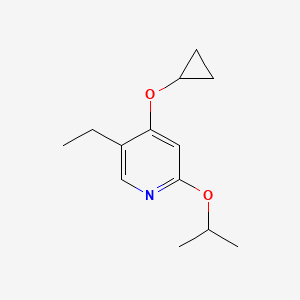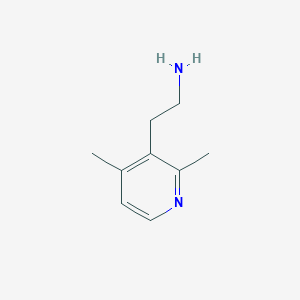
2-(2,4-Dimethylpyridin-3-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethylpyridin-3-YL)ethanamine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 4 positions of the pyridine ring and an ethanamine group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylpyridin-3-YL)ethanamine typically involves the alkylation of 2,4-dimethylpyridine with an appropriate ethanamine derivative. One common method is the reaction of 2,4-dimethylpyridine with bromoethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is typically purified by distillation or recrystallization to achieve the desired level of purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dimethylpyridin-3-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dimethylpyridin-3-YL)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dimethylpyridin-3-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanamine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine
- 2-(2-Aminoethyl)pyridine
- 2-(2-Pyridyl)ethylamine
Uniqueness
2-(2,4-Dimethylpyridin-3-YL)ethanamine is unique due to the presence of two methyl groups on the pyridine ring, which can influence its chemical reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2-(2,4-dimethylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C9H14N2/c1-7-4-6-11-8(2)9(7)3-5-10/h4,6H,3,5,10H2,1-2H3 |
InChI-Schlüssel |
VVXJAEBRAGJZAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1)C)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


